molecular formula C9H13BrN4O2 B13334141 tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate

tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate

Cat. No.: B13334141
M. Wt: 289.13 g/mol
InChI Key: BERFDEUZCBZCKX-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate is a heterocyclic compound that features a unique structure combining an imidazole and triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted imidazole with a triazole precursor in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate: Lacks the dihydro component, leading to different chemical properties.

    tert-Butyl 3-chloro-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate:

Uniqueness

tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN4O2

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-c]triazole-4-carboxylate

InChI

InChI=1S/C9H13BrN4O2/c1-9(2,3)16-8(15)13-4-5-14-7(13)6(10)11-12-14/h4-5H2,1-3H3

InChI Key

BERFDEUZCBZCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(N=N2)Br

Origin of Product

United States

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